molecular formula C10H6N2O2 B018259 Pyrocoll CAS No. 484-73-1

Pyrocoll

Cat. No.: B018259
CAS No.: 484-73-1
M. Wt: 186.17 g/mol
InChI Key: USCZWOZHDDOBHQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pyrocoll is a bacterial metabolite originally isolated from Streptomyces . It has been found to inhibit the growth of various bacteria such as A. aurescens, A. globiformis, A. oxydans, A. pascens, and R. erythropolis . Additionally, it has shown inhibitory effects on HMO2, HepG2, and MCF-7 cancer cells . Therefore, its primary targets can be considered these bacteria and cancer cells.

Mode of Action

It is known that this compound interacts with its targets (bacteria and cancer cells) and inhibits their growth . The specific interactions and resulting changes at the molecular level are still under investigation.

Biochemical Pathways

Given its inhibitory effects on certain bacteria and cancer cells, it can be inferred that this compound likely interferes with essential biochemical pathways in these cells, leading to their inhibited growth .

Result of Action

The result of this compound’s action is the inhibition of growth in certain bacteria and cancer cells . This suggests that this compound may have potential applications in antibacterial and anticancer therapies.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, this compound is produced by Streptomyces, a genus of bacteria that thrives in alkaline environments . Therefore, the efficacy and stability of this compound might be affected by the pH of the environment.

Biochemical Analysis

Biochemical Properties

Pyrocoll plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to the diverse biological activities of this compound .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . This compound shows biological activity against various Arthrobacter strains, filamentous fungi, several pathogenic protozoa, and some human tumor cell lines .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It also affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

Types of Reactions: Pyrocoll undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the this compound structure.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated this compound compounds.

Comparison with Similar Compounds

Properties

IUPAC Name

1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c13-9-7-3-1-5-11(7)10(14)8-4-2-6-12(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCZWOZHDDOBHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=O)N3C=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801319137
Record name Pyrocoll
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pyrocoll
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033163
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

484-73-1
Record name Pyrocoll
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=484-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrocoll
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrocoll
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYROCOLL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX87IX52NI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pyrocoll
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033163
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

272 - 273 °C
Record name Pyrocoll
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033163
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biological activity of Pyrocoll?

A1: this compound has demonstrated a broad spectrum of biological activity. It exhibits antibiotic effects against various Arthrobacter strains and filamentous fungi [, ]. Additionally, it displays antiparasitic activity against several pathogenic protozoa [, ]. Furthermore, this compound has shown antitumor activity against some human tumor cell lines [, ].

Q2: Can this compound's interaction with RyR2 be altered in diabetic conditions?

A3: Yes, studies indicate that streptozotocin-induced diabetes in rats increases disulfide bond formation on RyR2, potentially explaining the protein's reduced [3H]ryanodine binding capacity observed in diabetic conditions []. Interestingly, this compound was unable to activate RyR2 from diabetic rats, suggesting that diabetes-induced changes in RyR2 sulfhydryl groups may hinder this compound's activating effect []. Insulin treatment partially restored this compound's ability to activate RyR2, indicating a potential role of insulin in modulating these interactions [].

Q3: Has this compound been found in nature?

A4: While this compound was initially known as a synthetic compound and a constituent of cigarette smoke, it has recently been isolated as a natural product from Streptomyces sp. AK409, a novel alkaliphilic Streptomyces strain [, ].

Q4: Can this compound bind to DNA?

A5: Yes, a study investigating the metabolites of mangrove endophytic fungus Xylaria sp. (#2508) found that this compound exhibited strong binding affinity to calf thymus (CT) DNA [].

Q5: What is the likely mechanism of this compound's interaction with DNA?

A6: Fluorescence quenching and spectrophotometric titration experiments suggest that this compound interacts with DNA via an intercalation mechanism []. This finding highlights this compound's potential as a DNA-binding agent.

Q6: How is this compound involved in the olfactory phenotype of greater sac-winged bats?

A7: Research on greater sac-winged bats (Saccopteryx bilineata) revealed that this compound is a component of the wing sac odorant in adult males, particularly during the mating season []. Interestingly, this compound was absent in the odor profiles of juvenile males before the mating season but appeared in lower quantities during the mating season []. This suggests that this compound, along with other compounds, might signal age or sexual maturity to potential mates [].

Q7: Are there any known chiral properties associated with this compound derivatives?

A8: While this compound itself is not inherently chiral, research has explored the synthesis and properties of axially dissymmetric pyrroles and pyrocolls []. These compounds, derived from specific naphthyl and phenanthryl pyrrole carboxylates, exhibited interesting characteristics, including the ability to catalyze enantioselective addition reactions with diethylzinc and aromatic aldehydes []. This highlights the potential of designing chiral this compound derivatives for asymmetric synthesis.

Q8: What is the historical context of this compound research?

A9: The earliest known research on this compound dates back to the late 19th century, with studies focusing on its synthesis and chemical derivatization [, , ]. Over time, the focus has expanded to explore its biological activities, including its antibiotic, antiparasitic, and antitumor properties [, ]. More recently, research has delved into understanding its interactions with biological targets like RyR2 and DNA [, ], as well as its role in the chemical ecology of certain bat species [].

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